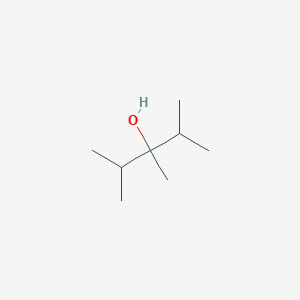

2,3,4-Trimethyl-3-pentanol

Descripción

Propiedades

IUPAC Name |

2,3,4-trimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSMHHUFDLYURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184621 | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown or yellow liquid; [Alfa Aesar MSDS], Clear liquid; Fruity aroma | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 °C. @ 46.00 mm Hg | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in heptane; insoluble in water, Soluble (in ethanol) | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.850 | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3054-92-0 | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7OYT9FJ8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4-Trimethyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethyl-3-pentanol (CAS No: 3054-92-0) is a tertiary octyl alcohol. Its branched structure, featuring a hydroxyl group on a central carbon atom bonded to three other carbon atoms, imparts specific physical and chemical characteristics.[1] This compound is typically a colorless to light yellow liquid with a characteristic fruity odor.[2][3][4][5] It finds application as a flavoring agent, fragrance ingredient, and a solvent, and serves as an intermediate in organic synthesis.[1][3] Understanding its physical properties is crucial for its application in chemical manufacturing, formulation development, and for ensuring safe handling and storage.

This technical guide provides a comprehensive overview of the key physical properties of this compound, details the experimental protocols for their determination, and illustrates a common synthetic pathway.

Physical and Chemical Properties

The core physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3054-92-0 | [1][2][4][6] |

| Molecular Formula | C₈H₁₈O | [1][6][7] |

| Molecular Weight | 130.23 g/mol | [3][6][7][8] |

| Appearance | Colorless to light yellow/brown clear liquid | [2][3][4][5] |

| Odor | Fruity, characteristic | [3][4][5][9] |

| Boiling Point | 156-157 °C at 760 mmHg78 °C at 46 mmHg | [3][4][5][8][9] |

| Density / Specific Gravity | 0.849 - 0.852 g/cm³ at 20 °C0.850 g/cm³ at 25 °C | [3][4][5] |

| Refractive Index | 1.435 - 1.437 at 20 °C | [5][8] |

| Vapor Pressure | ~1.46 mmHg at 25 °C | [4][5] |

| Flash Point | 50 °C (122 °F) - Tag Closed Cup | [4][5] |

| Water Solubility | 1983 mg/L at 25 °C (estimated) | [5][9] |

| LogP (Octanol/Water) | 2.27 - 2.31 (estimated) | [4][5][9] |

| Solubility | Soluble in organic solvents (e.g., ethanol, heptane) | [1][3] |

Synthesis Pathway: Grignard Reaction

A common and versatile method for synthesizing tertiary alcohols such as this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. For this specific alcohol, the reaction between isopropylmagnesium bromide and 3-methyl-2-butanone provides an effective synthetic route.

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A micro-scale determination can be efficiently performed using a Thiele tube.[10]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

Add 0.5-1 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, making sure the heat-transfer oil level is above the sample but below the top of the test tube.[10]

-

Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.[10]

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which bubbling stops and the liquid is just drawn back into the capillary tube.[10]

-

Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Density and Specific Gravity Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise, known volume, is commonly used for accurate measurements of liquid densities.[11]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with stopper

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature bath

-

This compound sample

-

Distilled water (for calibration)

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer.

-

Weigh the water-filled pycnometer (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing process (m₃).

-

Calculate the density of the sample using the following formula:

-

Density of sample (ρ_sample) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Where ρ_water is the known density of water at the measurement temperature.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.[1][3]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Light source (typically sodium D-line, 589 nm)

-

This compound sample

-

Soft tissue paper and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

-

Turn on the refractometer and the light source. Set the circulating water bath to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.[3]

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a solvent and allow them to dry completely.

-

Place a few drops of the this compound sample onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece. Use the coarse adjustment knob to bring the dividing line between the light and dark fields into the field of view.

-

Use the fine adjustment knob to sharpen the dividing line and position it exactly on the crosshairs of the reticle.

-

If a color fringe is visible, use the chromaticity adjustment (Amici prisms) to eliminate it and produce a sharp, black-and-white dividing line.

-

Read the refractive index value from the instrument's scale.

Purity Assessment (Gas Chromatography - GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It is an excellent method for assessing the purity of a liquid sample like this compound.[12]

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a non-polar or mid-polar column like DB-5 or DB-WAX)

-

Carrier gas (e.g., Helium, Hydrogen, or Nitrogen)

-

Sample vials and autosampler (or manual syringe)

General Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Set the GC operating conditions: injector temperature, oven temperature program (isothermal or ramped), detector temperature, and carrier gas flow rate. These parameters must be optimized to achieve good separation of the main component from any potential impurities.

-

Inject a small, fixed volume (e.g., 1 µL) of the prepared sample into the GC.

-

The sample is vaporized in the injector and swept onto the column by the carrier gas. Components separate based on their boiling points and interactions with the column's stationary phase.

-

As components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of substance.

-

The output is a chromatogram, a plot of detector response versus retention time. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).[13]

References

- 1. scribd.com [scribd.com]

- 2. How to use a refractometer to measure alcohol content [xylemanalytics.com]

- 3. cit.vfu.cz [cit.vfu.cz]

- 4. phillysim.org [phillysim.org]

- 5. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 6. New refractive index method for measurement of alcoholic strength of small volume samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Densities of Organic Compounds [aim.env.uea.ac.uk]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. agilent.com [agilent.com]

An In-Depth Technical Guide to 2,3,4-Trimethyl-3-pentanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 2,3,4-trimethyl-3-pentanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

This compound, a tertiary alcohol, is also known by synonyms such as 1,1-Diisopropylethanol and Diisopropylmethylcarbinol.[1][2] It is classified as a tertiary alcohol because the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms.[1][3] This branched structure consists of a five-carbon pentane chain with methyl groups at the second, third, and fourth positions.[1] It typically appears as a colorless to light brown or yellow liquid with a characteristic fruity odor and has limited solubility in water but is soluble in organic solvents.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,3,4-trimethylpentan-3-ol |

| CAS Number | 3054-92-0[4] |

| Molecular Formula | C₈H₁₈O[4] |

| Molecular Weight | 130.23 g/mol [2][5] |

| InChI | InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3[1][4] |

| InChIKey | PLSMHHUFDLYURK-UHFFFAOYSA-N[1][4] |

| SMILES | CC(C)C(C)(O)C(C)C[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 78 °C @ 46.00 mm Hg[2][5] |

| Density | 0.846 - 0.850 g/cm³ |

| Refractive Index | 1.433 - 1.438 |

| Flash Point | 122.00 °F (TCC) |

| logP (o/w) | 2.27 |

Synthesis Protocol

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound from 2,4-dimethyl-3-pentanone and methylmagnesium bromide.

Materials:

-

2,4-dimethyl-3-pentanone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: 2,4-dimethyl-3-pentanone (1 equivalent) is dissolved in anhydrous diethyl ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Reaction: Methylmagnesium bromide solution (1.1 equivalents) is added dropwise from the addition funnel to the stirred solution of the ketone over a period of 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour.

-

Quenching: The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of purified this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).

-

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Key parameters include a spectral width of 15 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy is used.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).

-

Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

Infrared (IR) Spectroscopy

FTIR Spectroscopy Protocol:

-

Sample Preparation: A drop of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source.

-

Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of, for example, 40-200 amu.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Chemical Structure Visualization

Caption: Chemical structure of this compound.

References

A Technical Guide to 2,3,4-Trimethyl-3-pentanol: Properties, Synthesis, and Reactivity

This technical guide provides an in-depth overview of 2,3,4-trimethyl-3-pentanol, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of its reactivity, including potential molecular rearrangements.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3,4-trimethylpentan-3-ol .[1][2] It is classified as a tertiary alcohol, characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms.[3][4][5] This structural feature significantly influences its chemical reactivity.

Synonyms: This compound is also known by several other names, including:

Physicochemical Data

The key quantitative properties of this compound are summarized in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [2][6][7] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 3054-92-0 | [2][6][7] |

| Appearance | Colorless to light yellow/brown liquid | [2][5] |

| Odor | Fruity | [3][4] |

| Boiling Point | 78 °C @ 46.00 mm Hg | [3][4] |

| Refractive Index | 1.433 - 1.438 | [2] |

| logP (o/w) | 2.27 - 2.31 | [3] |

| Solubility | Soluble in organic solvents like ethanol and heptane; limited solubility in water. | [2][5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound, a tertiary alcohol, is effectively achieved via a Grignard reaction. This method involves the nucleophilic attack of a Grignard reagent on a ketone. For this specific target molecule, the reaction between isopropylmagnesium bromide and 3-methyl-2-butanone is a suitable pathway.

Materials and Reagents

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Isopropyl bromide (2-bromopropane)

-

3-Methyl-2-butanone (isopropyl methyl ketone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

Synthesis Procedure

Step 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to exclude moisture.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

-

Reagent Addition: Dissolve isopropyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Reaction: Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture until the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Step 2: Reaction with 3-Methyl-2-butanone

-

Ketone Addition: Dissolve 3-methyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath.

-

Reaction: Add the ketone solution dropwise to the stirred Grignard reagent. Maintain a low temperature throughout the addition to control the exothermic reaction.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Quenching: Slowly and carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide salt.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine all organic extracts and wash them sequentially with water and then with brine to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Rearrangement

Tertiary alcohols like this compound undergo characteristic reactions, notably dehydration and substitution, which often proceed via a carbocation intermediate. The reaction with strong acids, such as hydrochloric acid, can lead to molecular rearrangements.

When this compound is treated with hydrochloric acid, the hydroxyl group is protonated and leaves as a water molecule, forming a tertiary carbocation. This carbocation can then be attacked by a chloride ion to form the expected product, 3-chloro-2,3,4-trimethylpentane. However, a hydride shift can occur, leading to a more stable carbocation and the formation of a rearranged product, 2-chloro-2,3,4-trimethylpentane. This results in a mixture of isomeric tertiary chlorides.

Reaction with Hydrochloric Acid

The workflow below illustrates the formation of both the expected and rearranged products from the reaction of this compound with HCl.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0036166) [hmdb.ca]

- 5. cymitquimica.com [cymitquimica.com]

- 6. datapdf.com [datapdf.com]

- 7. 3-Pentanol, 2,3,4-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,3,4-Trimethyl-3-pentanol (CAS 3054-92-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and safety information for 2,3,4-Trimethyl-3-pentanol (CAS 3054-92-0). The information is compiled from various reputable sources to support research, development, and safety applications.

Chemical and Physical Properties

This compound is a tertiary alcohol.[1] Its structure consists of a five-carbon pentanol backbone with three methyl group substituents at positions 2, 3, and 4. The hydroxyl group is located on the third carbon atom, which is a tertiary carbon, rendering it a tertiary alcohol. This structure contributes to its characteristic physical and chemical properties. It is described as a colorless to light brown or yellow liquid with a fruity odor.[2][3][4][5]

Identification

| Identifier | Value | Source(s) |

| CAS Number | 3054-92-0 | [4][6][7] |

| Molecular Formula | C8H18O | |

| Molecular Weight | 130.23 g/mol | [2] |

| IUPAC Name | 2,3,4-trimethylpentan-3-ol | [8] |

| Synonyms | 1,1-Diisopropylethanol, Diisopropylmethylcarbinol, 2,3,4-Trimethylpentan-3-ol | [6] |

| InChI | InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3 | |

| InChIKey | PLSMHHUFDLYURK-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C(C)(O)C(C)C | [1] |

Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 78 °C | @ 46 mmHg | [2][4] |

| 156-157 °C | @ 760 mmHg | [3] | |

| Density | 0.846 - 0.850 g/cm³ | [2] | |

| 0.849 - 0.852 g/cm³ | @ 20 °C | [3] | |

| 0.850 g/cm³ | @ 25 °C | [4] | |

| Refractive Index | 1.433 - 1.438 | [2] | |

| 1.435 - 1.437 | @ 20 °C | [3] | |

| 1.440 | @ 20 °C | [4] | |

| Flash Point | 50 °C (122 °F) | TCC | [3][4] |

| Vapor Pressure | 1.459 mmHg | @ 25 °C (estimated) | [3] |

| Solubility | Insoluble in water; Soluble in heptane and ethanol | [2] | |

| 1983 mg/L | @ 25 °C (estimated) | [3] | |

| logP (o/w) | 2.310 (estimated) | [3] | |

| 2.27 | [4] |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For boiling point determination at reduced pressure, a vacuum distillation apparatus is typically used.

Caption: Workflow for Boiling Point Determination.

Density and Refractive Index Measurement

Density is typically measured using a pycnometer or a digital density meter. The refractive index is measured using a refractometer.

Caption: Protocols for Density and Refractive Index.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds.

Available Spectra

A variety of spectroscopic data is available for this compound, including:

-

NMR Spectroscopy: 1H NMR and 13C NMR spectra are available.[9]

-

Infrared Spectroscopy (FTIR): Transmission IR spectra have been recorded.[9]

-

Raman Spectroscopy: Raman spectra are also available.[9]

-

Mass Spectrometry (MS): GC-MS data has been collected.[9]

The general workflow for sample analysis using these techniques is outlined below.

Caption: General Spectroscopic Analysis Workflow.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is also considered harmful if swallowed and may cause skin and respiratory irritation.[2][10]

GHS Hazard Information

| Hazard Class | Category | GHS Code | Description | Source(s) |

| Flammable liquids | 3 | H226 | Flammable liquid and vapor | [2] |

| Acute toxicity, oral | 4 | H302 | Harmful if swallowed | [2] |

| Skin irritation | 2 | H315 | Causes skin irritation | [10] |

| Specific target organ toxicity - single exposure | 3 | H335 | May cause respiratory irritation | [10] |

Recommended Handling Precautions

When handling this compound, it is important to take the following precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Keep the container tightly closed and store in a well-ventilated place.[10]

-

Use only non-sparking tools and explosion-proof electrical equipment.[10]

-

Wear protective gloves, eye protection, and face protection.[10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Wash skin thoroughly after handling.[10]

-

Do not eat, drink, or smoke when using this product.[10]

Applications and Reactivity

This compound is utilized in organic synthesis and can serve as an intermediate in the production of other chemical compounds. As a tertiary alcohol, it can undergo typical reactions such as dehydration and oxidation. It is also used as a flavoring agent in food and as a fragrance ingredient.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[2][7]

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the initial search, tertiary alcohols are commonly synthesized via the reaction of a Grignard reagent with a ketone. A plausible synthetic route is the reaction of isopropylmagnesium bromide with 2-methyl-3-pentanone.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036166) [hmdb.ca]

- 2. This compound | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 3054-92-0 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. chemwhat.com [chemwhat.com]

- 7. femaflavor.org [femaflavor.org]

- 8. 3-Pentanol, 2,3,4-trimethyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectral Data Analysis of 2,3,4-Trimethyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,4-trimethyl-3-pentanol, a tertiary alcohol. The information is curated for researchers, scientists, and professionals in drug development who require detailed spectral information for compound identification, characterization, and quality control. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and visualizes the analytical workflow.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, including Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 87 | Base Peak | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 130 | Low / Not Observed | [M]⁺ (Molecular Ion) |

| Table 1: Prominent peaks in the mass spectrum of this compound. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| ~78 | C3 (quaternary, alcohol-bearing) |

| ~37 | C2, C4 (methine) |

| ~20 | C3-CH₃ (methyl) |

| ~18 | C2-CH₃, C4-CH₃ (methyl) |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Proton Assignment |

| ~1.8 | Septet | 2H | C2-H, C4-H |

| ~1.2 | Singlet | 1H | O-H |

| ~1.0 | Singlet | 3H | C3-CH₃ |

| ~0.9 | Doublet | 12H | C2-CH₃, C4-CH₃ |

| Table 3: Predicted ¹H NMR spectral data for this compound. |

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| ~1380 | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| Table 4: Characteristic infrared absorption bands for this compound. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules like this compound.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Gas Chromatography Method:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

-

Mass Spectrometry Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD 300).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

ATR: A drop of the sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is collected.

-

The sample spectrum is then collected.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

2,3,4-Trimethyl-3-pentanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2,3,4-trimethyl-3-pentanol, focusing on its fundamental chemical properties. The information is presented to be accessible and useful for professionals in scientific research and development.

Core Molecular Information

This compound is a tertiary alcohol.[1] Its structure consists of a five-carbon pentanol backbone with three methyl group substitutions at the second, third, and fourth carbon atoms.[1] The hydroxyl group (-OH) is located on the third carbon, the same carbon that has a methyl substituent.

The key identifiers and molecular properties of this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₈H₁₈O[1][2] |

| Molecular Weight | 130.23 g/mol [3][][5] |

| IUPAC Name | 2,3,4-trimethylpentan-3-ol[3][] |

| CAS Registry Number | 3054-92-0[2][3] |

| Synonyms | 1,1-Diisopropylethanol, Diisopropylmethylcarbinol[1][2][][5] |

Physicochemical Data

While extensive biological data is not widely published, the physical properties of this compound are well-documented. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various experimental conditions.

| Property | Value |

| Appearance | Colorless to light brown or yellow liquid[3][6] |

| Odor | Fruity aroma[3][6] |

| Boiling Point | 78 °C @ 46 mmHg[3][5][6] |

| Density | ~0.85 g/cm³[][5] |

| Refractive Index | ~1.433 - 1.438 @ 20 °C[3][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like heptane and ethanol[3] |

Visualizations

To further elucidate the nature of this compound and its analysis, the following diagrams are provided.

References

Technical Guide: Boiling Point of 2,3,4-Trimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of 2,3,4-trimethyl-3-pentanol, a tertiary alcohol of interest in various chemical and pharmaceutical applications. The document outlines its physicochemical properties, detailed experimental protocols for boiling point determination, and the underlying principles governing its volatility.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Notes |

| Boiling Point | 156.5 °C (429.65 K)[1] | At standard atmospheric pressure (760 mmHg). |

| 78 °C[2][3] | At reduced pressure of 46.00 mmHg. | |

| Molecular Formula | C₈H₁₈O[3] | |

| Molecular Weight | 130.23 g/mol [3] | |

| Structure | Tertiary Alcohol | The hydroxyl group is attached to a tertiary carbon. |

| Vapor Pressure | 1.46 mmHg | At 25.00 °C.[2] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a highly pure compound, the boiling point is a characteristic physical constant. Several methods can be employed for its determination.

Micro-Scale Method: Thiele Tube

This method is suitable for small sample volumes.

Principle: A sample is heated in a small tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the external pressure equals the vapor pressure of the liquid.

Apparatus:

-

Thiele Tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

A few milliliters of this compound are placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Macro-Scale Method: Simple Distillation

For larger volumes, a simple distillation provides both purification and boiling point determination.[5]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

Procedure:

-

The distilling flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer is monitored.

-

The temperature at which the liquid is steadily distilling is recorded as the boiling point. A constant temperature reading during distillation is indicative of a pure compound.

Factors Influencing Boiling Point

The boiling point of this compound is influenced by its molecular structure and the resulting intermolecular forces.

Caption: Relationship between molecular structure and boiling point.

The tertiary nature of the alcohol and the significant branching of the alkyl groups in this compound lead to steric hindrance, which can slightly weaken the effect of hydrogen bonding compared to less hindered alcohols. Additionally, the compact, branched structure reduces the surface area available for van der Waals interactions. These structural features collectively determine the energy required to overcome intermolecular forces, resulting in its characteristic boiling point.

References

Solubility of 2,3,4-Trimethyl-3-pentanol in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,4-Trimethyl-3-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a highly branched tertiary alcohol. Due to a notable absence of quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility and presents a detailed, standardized experimental protocol for its precise determination. This guide is intended to serve as a valuable resource for researchers in fields such as organic synthesis, formulation science, and drug development who may utilize this compound as a solvent, reagent, or intermediate.

Introduction to this compound

This compound (CAS No: 3054-92-0) is a C8 tertiary alcohol characterized by a compact, sterically hindered structure.[1][2] Its molecular structure, featuring a hydroxyl group on a carbon atom bonded to three other carbons, imparts specific chemical and physical properties that influence its behavior as a solvent and its miscibility with other organic compounds.[2] Understanding its solubility is critical for its application in reaction chemistry, as a non-polar solvent with some hydrogen bonding capability, and in the formulation of products where it may act as a solubilizing agent or stabilizer.

Physicochemical Properties:

-

Molecular Formula: C₈H₁₈O[1]

-

Molecular Weight: 130.23 g/mol [1]

-

Appearance: Clear to light brown or yellow liquid with a fruity aroma.[1]

-

Boiling Point: 78 °C at 46 mmHg.[1]

-

Density: Approximately 0.846 - 0.850 g/cm³.[1]

Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3] As a tertiary alcohol, this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a significant non-polar, bulky alkyl structure. This dual nature governs its solubility characteristics. The large, branched hydrocarbon portion reduces its affinity for highly polar solvents like water, while the hydroxyl group allows for interaction with other polar molecules.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., g/100 mL or mole fraction) for this compound in a wide range of organic solvents is not extensively reported in scientific literature, a qualitative assessment can be made based on its structure and available information. It is reported to be soluble in heptane and ethanol, and insoluble in water.[1] The following table provides an expected qualitative solubility profile in common organic solvents.

| Solvent Classification | Example Solvents | Expected Solubility of this compound | Rationale |

| Non-polar | Hexane, Heptane, Toluene, Carbon Tetrachloride | Miscible | The large non-polar alkyl groups of this compound have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | Miscible | These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds from the alcohol's hydroxyl group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Shorter-chain alcohols are fully miscible due to the ability of both solute and solvent to act as hydrogen bond donors and acceptors. |

| Highly Polar | Water | Insoluble/Slightly Soluble | The large, hydrophobic C8 hydrocarbon chain dominates over the single polar hydroxyl group, leading to very limited miscibility with water.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is essential. The following methodology outlines a reliable approach for determining the solubility of this compound in various organic solvents. This protocol is based on established analytical methods, including the isothermal equilibrium method, and incorporates guidelines for ensuring data accuracy and reproducibility.[1][2]

Principle

The solubility is determined by preparing a saturated solution of this compound in the chosen solvent at a constant temperature. After allowing the system to reach equilibrium, the concentration of the solute in the liquid phase is quantified using an appropriate analytical technique.

Apparatus and Reagents

-

Apparatus:

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller (accuracy ±0.1 °C).

-

Analytical balance (accuracy ±0.1 mg).

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa).

-

Calibrated volumetric flasks and pipettes.

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible).

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), Refractometer, or UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized).

-

-

Reagents:

-

This compound (purity >97%, characterized by GC-MS and/or NMR).

-

High-purity organic solvents (HPLC grade or equivalent).

-

Internal standards for chromatography, if required.

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (the solute) to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a distinct separate phase of the solute should be visible to ensure saturation.

-

Place the sealed vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the ideal equilibration time should be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter (also pre-warmed) into a pre-weighed, sealed volumetric flask to remove any undissolved microdroplets.

-

Accurately determine the mass of the collected filtrate.

-

-

Quantification of Solute:

-

Dilute the filtrate with a known volume of the pure solvent to bring the concentration within the linear range of the chosen analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method. Gas Chromatography (GC-FID) is often suitable for volatile organic compounds. Refractive index measurement is another viable method for binary mixtures.[3][4][5]

-

Data Analysis and Reporting

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Generate a calibration curve by plotting the instrument response against concentration.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for all dilutions.

-

Expression of Results: Express solubility in standard units such as grams of solute per 100 g of solvent ( g/100g ), grams of solute per 100 mL of solvent (g/100mL), mole fraction (χ), or molality (mol/kg).

-

Validation: The experimental method should be validated by measuring the solubility of a well-characterized system with reliable literature data.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

Conclusion

While this compound is qualitatively understood to be soluble in a range of common organic solvents, this technical guide highlights the current lack of specific, quantitative data in the scientific literature. The provided standardized experimental protocol offers a robust framework for researchers to generate this valuable data. Accurate solubility information is crucial for optimizing reaction conditions, designing effective purification processes, and developing stable formulations, thereby enabling the full potential of this sterically hindered tertiary alcohol in various scientific and industrial applications.

References

2,3,4-Trimethyl-3-pentanol: A Comprehensive Technical Analysis of its Classification as a Tertiary Alcohol

This guide provides an in-depth technical examination of 2,3,4-trimethyl-3-pentanol, confirming its classification as a tertiary alcohol. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical properties and reactivity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its chemical classification and reaction pathways.

Classification of this compound

An alcohol's classification as primary, secondary, or tertiary depends on the substitution of the carbon atom to which the hydroxyl (-OH) group is attached. A tertiary alcohol is characterized by a hydroxyl group bonded to a carbon atom that is, in turn, bonded to three other carbon atoms.[1][2][3][4]

The chemical structure of this compound features a central carbon atom at the third position of the pentane chain. This carbon is bonded to the hydroxyl group and also to three other carbon atoms: the second and fourth carbons of the pentane chain, and the carbon of a methyl group at the third position.[5] This structural arrangement unequivocally classifies this compound as a tertiary alcohol.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in organic synthesis and as a flavoring agent.[2][8]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [8][9] |

| Molecular Weight | 130.23 g/mol | [8][9] |

| IUPAC Name | 2,3,4-trimethylpentan-3-ol | [8] |

| CAS Number | 3054-92-0 | [8] |

| Boiling Point | 78 °C at 46 mmHg | [6] |

| logP (o/w) | 2.27 - 2.5 | [8] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Odor | Fruity, characteristic | [7] |

Experimental Protocols

Synthesis of Tertiary Alcohols via Grignard Reaction (Representative Protocol)

A common method for the synthesis of tertiary alcohols is the Grignard reaction, which involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, diisopropyl ketone (2,4-dimethyl-3-pentanone) would be reacted with methylmagnesium bromide.

Materials:

-

Diisopropyl ketone

-

Methylmagnesium bromide in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

A solution of diisopropyl ketone in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of methylmagnesium bromide in diethyl ether is added dropwise from a dropping funnel with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation.

Acid-Catalyzed Dehydration

Tertiary alcohols undergo dehydration to form alkenes, typically following an E1 elimination mechanism.[4][5] This reaction is facilitated by the stability of the resulting tertiary carbocation intermediate.[4] Treatment of this compound with a strong acid like sulfuric or phosphoric acid and heat will yield a mixture of alkenes.

Materials:

-

This compound

-

Concentrated sulfuric acid or 85% phosphoric acid

-

Distillation apparatus

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

This compound and a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid are placed in a round-bottom flask.

-

The mixture is heated, and the alkene products are distilled as they are formed.

-

The distillate is collected and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and redistilled to obtain the purified alkene products.

Resistance to Oxidation

A key chemical property of tertiary alcohols is their resistance to oxidation under standard conditions.[9] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed, which is a necessary step in the oxidation to a ketone.[9] While primary and secondary alcohols are readily oxidized by reagents like chromic acid or potassium permanganate, tertiary alcohols are inert to these reagents under mild conditions.[9]

Forcing conditions, such as high temperatures and strong oxidizing agents, can lead to the cleavage of carbon-carbon bonds. However, for the purpose of functional group transformation in organic synthesis, tertiary alcohols are considered non-oxidizable.

General Protocol for Oxidation of Alcohols with H₂O₂: While tertiary alcohols are resistant, this protocol is provided for context and comparison with primary and secondary alcohols.

Materials:

-

Alcohol (for comparison, a primary or secondary alcohol)

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phase-transfer catalyst (e.g., methyltrioctylammonium hydrogensulfate)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve sodium tungstate dihydrate and the phase-transfer catalyst in the alcohol.

-

Add 30% hydrogen peroxide to the mixture.

-

Heat the reaction mixture at 90°C with vigorous stirring for several hours.

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is dried and the solvent evaporated to yield the corresponding aldehyde or ketone.

When this compound is subjected to this procedure, no significant oxidation is expected to occur, highlighting its stability as a tertiary alcohol.

Biological Relevance

Currently, there is no evidence to suggest that this compound is involved in any specific biological signaling pathways. Its primary use in a biological context is as a flavoring agent in food and beverages.[2][7] It has been detected in some fruits and alcoholic beverages.[7]

Conclusion

Based on its molecular structure, this compound is definitively classified as a tertiary alcohol. This classification dictates its chemical reactivity, notably its propensity to undergo E1 dehydration and its resistance to oxidation. The provided physicochemical data and experimental protocols offer a foundational understanding for professionals working with this compound in research and development.

References

- 1. An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. crab.rutgers.edu [crab.rutgers.edu]

- 6. Video: Identifying Alcohols - Concept [jove.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0036166) [hmdb.ca]

- 8. csueastbay.edu [csueastbay.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. ulprospector.com [ulprospector.com]

An In-depth Technical Guide on the Safety of 2,3,4-Trimethyl-3-pentanol

This technical guide provides a comprehensive overview of the safety information for 2,3,4-Trimethyl-3-pentanol (CAS No. 3054-92-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a tertiary alcohol. It is described as a colorless to light brown or yellow liquid with a fruity aroma.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][3] |

| Molecular Weight | 130.23 g/mol | [1][3] |

| Appearance | Colorless to light brown/yellow clear liquid | [1][2][4] |

| Odor | Fruity | [1][4] |

| Boiling Point | 78 °C @ 46 mmHg; 126°C | [1][3] |

| Flash Point | 24 °C; 50°C; 122.00 °F TCC | [3][4] |

| Density | 0.83 - 0.85 g/cm³ | [3] |

| Refractive Index | 1.423 - 1.440 @ 20.00 °C | [1][3][4] |

| Vapor Pressure | 1.46 mmHg @ 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in heptane and ethanol. | [1] |

| logP (o/w) | 2.04940 - 2.27 | [3][4] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

Source:[1]

Signal Word: Warning

Hazard Pictograms:

-

Flame (for flammability)

-

Exclamation mark (for acute toxicity)

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, available data indicates acute oral toxicity. It may also act as a neurotoxin, causing acute solvent syndrome.[1][2] It is considered an irritant.[2]

Table 3: Acute Toxicity Data

| Route | Species | Value |

| Subcutaneous | Mouse (mus) | LD50: 1100 mg/kg |

Source:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation. Vapors may lead to dizziness or suffocation.[5]

-

Skin Contact: May cause skin irritation.[5]

-

Eye Contact: May cause eye irritation.[5]

-

Ingestion: Harmful if swallowed.[1] May cause irritation of the digestive tract.[5]

Experimental Protocols

-

Acute Oral Toxicity (LD50): A typical protocol would follow OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These methods involve administering the substance to fasted animals (usually rats) and observing them for signs of toxicity and mortality over a set period (e.g., 14 days).

-

Flash Point: The flash point is likely determined using a standardized method such as the Tag Closed Cup (TCC) tester (ASTM D56) or the Pensky-Martens Closed Cup tester (ASTM D93).

-

Skin and Eye Irritation: Protocols for assessing skin and eye irritation generally follow OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively. These involve applying the substance to the skin or into the eye of a test animal (historically rabbits) and observing for signs of irritation over a specified time. In vitro methods are increasingly used as alternatives.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a research environment.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, the following first aid measures are recommended:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray. Do not use a solid stream of water as it may scatter and spread the fire.[5]

-

Specific Hazards: The substance is a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may build up pressure if exposed to heat.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be handled as hazardous.[6][7] Do not allow the chemical to enter drains or watercourses.

References

- 1. This compound | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | CAS#:3054-92-0 | Chemsrc [chemsrc.com]

- 4. parchem.com [parchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,3,4-Trimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tertiary alcohol 2,3,4-trimethyl-3-pentanol, with a focus on its commercial availability, physicochemical properties, and potential applications relevant to research and development.

Introduction

This compound (CAS No. 3054-92-0) is an organic compound classified as a tertiary alcohol.[1][2] Its structure features a five-carbon chain with three methyl groups at the second, third, and fourth positions.[1] The hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms, defining it as a tertiary alcohol.[1] This compound is typically a colorless to light brown or yellow liquid with a fruity aroma.[1][3] It sees use as a flavoring agent, in fragrances, and as an intermediate in organic synthesis.[1][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 3054-92-0 | [3] |

| Molecular Formula | C₈H₁₈O | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| Appearance | Colorless to light yellow/brown clear liquid | [3][5] |

| Odor | Fruity | [3][5] |

| Boiling Point | 78.0 °C @ 46.0 mm Hg; 156.0-157.0 °C @ 760.0 mm Hg | [3][5] |

| Density | 0.846 - 0.850 g/cm³ | [3] |

| Refractive Index | 1.433 - 1.438 @ 20.0 °C | [3][5] |

| Solubility | Soluble in organic solvents like heptane and ethanol; limited solubility in water.[1][3] | [1][3] |

| Flash Point | 50.0 °C (122.0 °F) TCC | [5] |

| logP (o/w) | 2.310 (estimated) | [5] |

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and industrial purposes. It is not intended for direct medical or consumer use.[6] The table below lists some of the commercial suppliers and the typical purities and quantities offered.

| Supplier | Purity | Available Quantities |

| TCI America | >97.0%(GC), 98.0+% | 5 g, 25 g |

| Parchem | Specialty Chemical | Inquire for details |

| BOC Sciences | Research Grade | Inquire for details |

| Biosynth | Research Grade | Inquire for details |

| Santa Cruz Biotechnology | Research Grade | Inquire for details |

| Aladdin Scientific | min 98% | 1 g |

| Lab Pro Inc. | min 98.0% (GC) | 25 g |

| Penta International | Flavoring Agent | Inquire for details |

Applications in Research and Development

While specific applications in drug development are not extensively documented in publicly available literature, its properties suggest several potential uses:

-

Organic Synthesis Intermediate: As a tertiary alcohol, it can be a precursor for synthesizing other molecules.[1] Reactions typical for tertiary alcohols, such as dehydration to form alkenes or substitution reactions, can be employed to build more complex molecular scaffolds.

-

Solvent: Its solubility in organic solvents and limited water solubility make it a candidate for use in specific reaction media.[1][3]

-

Flavor and Fragrance Research: It is recognized as a flavoring agent and fragrance ingredient.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and found no safety concern at current intake levels when used as a flavoring agent.[3][7]

Experimental Protocols

General Protocol for Tertiary Alcohol Synthesis via Grignard Reaction: